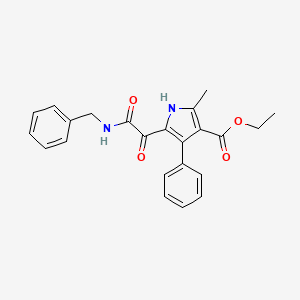

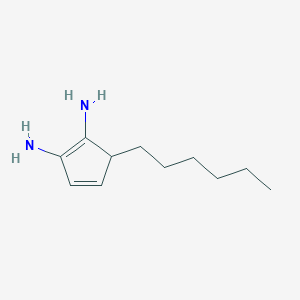

![molecular formula C15H23N5O2 B2785607 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 1171199-57-7](/img/structure/B2785607.png)

2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyridazin-6(7H)-one ring, a tert-butyl group, an isopropyl group, and an N-methylacetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazin-6(7H)-one ring suggests that this compound could have interesting structural properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the N-methylacetamide group could potentially undergo hydrolysis, while the pyrazolo[3,4-d]pyridazin-6(7H)-one ring could potentially participate in various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of the N-methylacetamide group could potentially affect the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen

Asymmetric N-Heterocycle Synthesis

2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide: has found significant use in the synthesis of N-heterocycles via sulfinimines. Chiral sulfinamides, with enantiopure tert-butanesulfinamide being a standout, serve as excellent chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. This methodology allows access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which often appear in natural products and therapeutically relevant compounds .

PDE4 Inhibition for Anti-Inflammatory Therapies

Researchers have explored derivatives of this compound as effective PDE4 inhibitors for treating inflammatory diseases. The synthetic route to enantiopure derivatives favors tert-butanesulfinamide over p-toluenesulfinamide due to better yields and diastereoselectivity .

Herbicide Metribuzin Derivatives

The compound 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-(4H)-one (Metrubuzin) is a broad-spectrum herbicide with low toxicity. While Metribuzin sulfate has not been widely reported, its derivatives hold promise for weed control in corn, soybean, and sugarcane fields .

Linking Sterically Hindered Moieties

New derivatives, where the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine, have been synthesized. These compounds may have biological activity and are worth investigating further .

Synthesis of 2-Iodo-4-tert-octylphenol

The compound 2-iodo-4-tert-octylphenol has been synthesized using new methods from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reactions. Improved yield and easy purification make this method advantageous .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-9(2)12-10-7-17-20(15(3,4)5)13(10)14(22)19(18-12)8-11(21)16-6/h7,9H,8H2,1-6H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXILDLBAWCBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

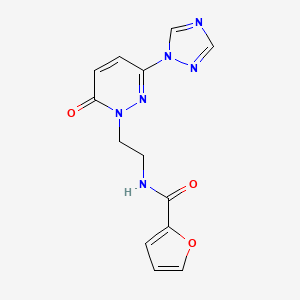

![7-Fluoro-2-methyl-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2785527.png)

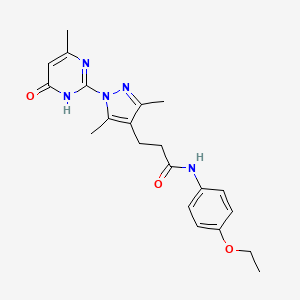

![2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid](/img/structure/B2785528.png)

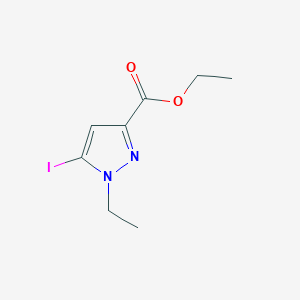

![N-(sec-butyl)-2-{[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B2785532.png)

![N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/no-structure.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2785535.png)

![N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2785541.png)

![4-[(Methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2785546.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2785547.png)